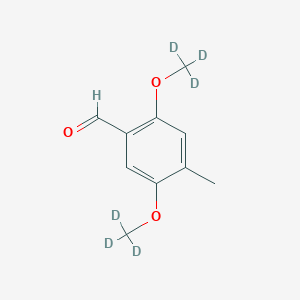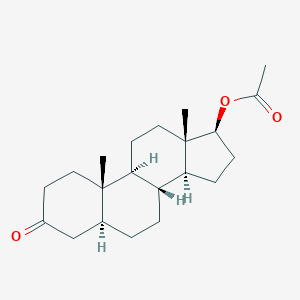
アンドロスタノロンアセテート
説明
Stanolone acetate, also known as stenbolone acetate, is a synthetic anabolic steroid derived from dihydrotestosterone (DHT). It is recognized for its potent anabolic properties with minimal androgenic side effects. The compound has been studied for its metabolism in humans, where it was found that after oral administration, several metabolites are formed, indicating complex biotransformation pathways .
Synthesis Analysis
The synthesis of stanolone acetate and related compounds involves various chemical reactions and catalysts. For instance, stannous-acetylacetonate has been identified as an efficient catalyst for the synthesis of poly(trimethylene terephthalate) (PTT), demonstrating the role of tin-based compounds in polymer synthesis . Additionally, the synthesis of arylglycine and mandelic acid derivatives through carboxylations of α-amido and α-acetoxy stannanes with carbon dioxide has been reported, showcasing the versatility of tin reagents in organic synthesis .
Molecular Structure Analysis
The molecular structure of stanolone acetate has been elucidated through techniques such as gas chromatography/mass spectrometry (GC/MS). The metabolites of stanolone acetate have been identified, providing insights into the compound's structural characteristics and metabolic pathways . Furthermore, the crystal structure of a synthetic anabolic agent, stanazolol ethanol solvate, has been determined, revealing the conformation of the steroid skeleton and the presence of hydrogen bonding in the crystal structure .
Chemical Reactions Analysis
Stanolone acetate undergoes various chemical reactions in the body, leading to the formation of multiple metabolites. These reactions include oxidation, reduction, and hydroxylation, which are common pathways in the metabolism of anabolic steroids . The synthesis of zinc stannate (Zn2SnO4) powders through chemical co-precipitation also highlights the reactivity of tin compounds in producing materials with specific electrical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of stanolone acetate and its derivatives have been extensively studied. For example, the solubility and physical stability of stanozolol, a structurally related compound, have been enhanced through the formation of pharmaceutical salts with sweeteners, which could improve its pharmaceutical application . The electrical properties of zinc stannate synthesized from tin compounds have been investigated, showing the influence of sintering temperatures on its dielectric and electrical properties .
科学的研究の応用
男性ホルモン補充療法
アンドロスタノロンアセテートは、確認されたテストステロン欠乏症の男性における男性ホルモン補充療法に使用されます。 この治療法は、テストステロンの正常なレベルを回復させ、疲労、筋肉量の減少、性欲の低下などの症状を改善することを目的としています .
筋肉消耗疾患
研究では、がんやHIV/AIDSに関連する悪液質などの筋肉消耗疾患の治療におけるアンドロスタノロンアセテートの使用が検討されています。 そのアナボリック効果は、筋肉量と筋力を維持するのに役立ち、これらの状態に苦しんでいる患者にとって重要です .
骨粗鬆症
アンドロスタノロンアセテートは、特に男性における骨粗鬆症の治療の可能性について調査されています。 テストステロンの効果を模倣することにより、骨密度を高め、骨折のリスクを軽減するのに役立つ可能性があります .
乳がん
過去には、アンドロスタノロンアセテートなどの化合物が、特定の種類の乳がんの治療に使用されていました。 乳房組織のエストロゲン受容体に結合する能力により、ホルモン感受性腫瘍に貴重な選択肢となりました .
男性における思春期遅発
アンドロスタノロンアセテートは、男性における思春期遅発の治療に使用できます。 それは、体の天然の男性ホルモンの生成を補完することにより、二次性徴の発達を誘導します .
良性前立腺肥大症(BPH)
BPHの治療におけるアンドロスタノロンアセテートの使用に関する研究が行われています。 化合物のアンドロゲン特性は、前立腺のサイズを縮小し、BPHに関連する症状を軽減するのに役立つ可能性があります .
脱毛症
アンドロスタノロンアセテートは、男性型脱毛症などの脱毛症の治療における有効性について研究されています。 それは、強いアンドロゲン効果を発揮することにより、毛髪成長を促進し、さらなる毛髪損失を防ぐ可能性があります .
やけどと創傷治癒
アンドロスタノロンアセテートのアナボリック特性は、重度のやけどの治療と創傷治癒促進における潜在的な用途を示唆しています。 組織再生を促進することにより、やけど患者の回復時間を改善できる可能性があります .
作用機序
Target of Action
Androstanolone acetate, also known as Stanolone acetate or Dihydrotestosterone (DHT), primarily targets the Androgen receptor . It also interacts with other receptors such as the Estrogen receptor alpha , Mineralocorticoid receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play crucial roles in various physiological processes, including the regulation of sexual characteristics, fluid balance, and estrogen metabolism.
Mode of Action
Androstanolone acetate is a potent androgenic metabolite of testosterone . It is generated by a 5-alpha reduction of testosterone . Unlike testosterone, DHT cannot be aromatized to estradiol, therefore, DHT is considered a pure androgenic steroid . It binds to the androgen receptor, exerting its effects by modulating gene expression .
Biochemical Pathways
The primary biochemical pathway of Androstanolone acetate involves the conversion of testosterone into DHT via 5-alpha reduction . This process enhances the androgenic potency of the compound as DHT binds to androgen receptors with higher affinity than testosterone . The downstream effects of this pathway include the regulation of sexual characteristics and other androgen-dependent physiological processes .
Pharmacokinetics
The bioavailability of Androstanolone acetate varies depending on the route of administration. Oral bioavailability is very low due to extensive first-pass metabolism . Transdermal application shows a bioavailability of 10%, while intramuscular injection demonstrates complete (100%) bioavailability . The compound is metabolized in the liver and has a transdermal elimination half-life of 2.8 hours . It is excreted primarily in urine .
Result of Action
Androstanolone acetate exerts strong androgenic effects and muscle-building effects, as well as relatively weak estrogenic effects . It can lead to significant androgenic side effects, such as acne, hair loss, and prostate enlargement . The medication is used mainly in the treatment of low testosterone levels in men and is also used to treat breast development and small penis in males .
Action Environment
The action, efficacy, and stability of Androstanolone acetate can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the route of administration . Additionally, individual factors such as age, health status, and genetic makeup can also influence the compound’s action and efficacy .
特性
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCTUFVQFCIIDS-NGFSFWIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922040 | |
| Record name | Dihydrotestosterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1164-91-6 | |
| Record name | Dihydrotestosterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stanolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stanolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrotestosterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STANOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z2Y83W8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



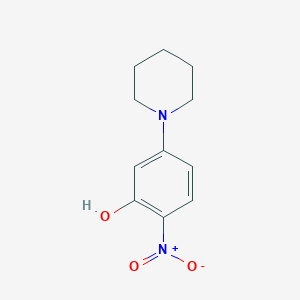
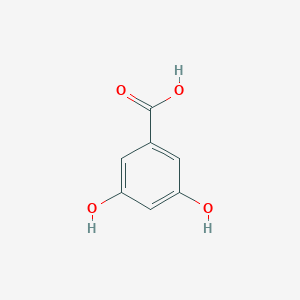


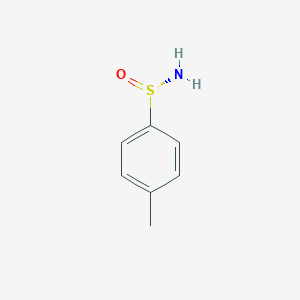
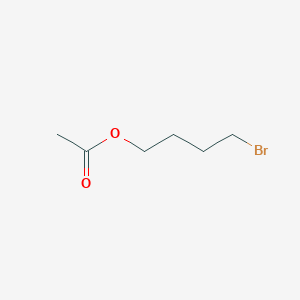
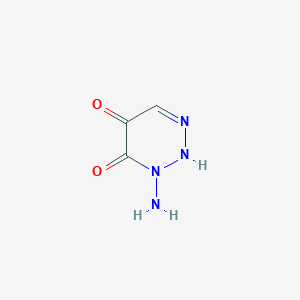
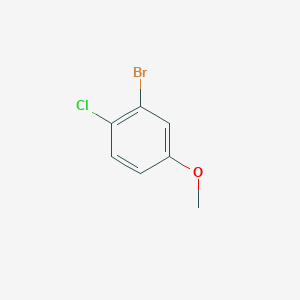
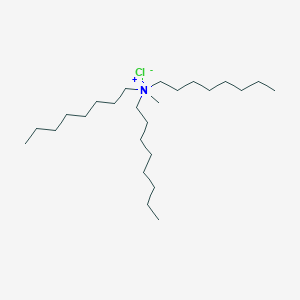
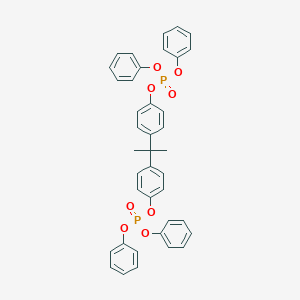
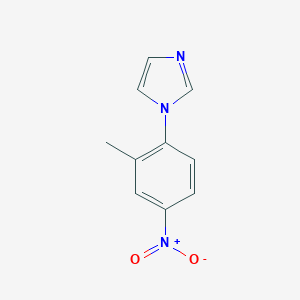

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
